Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro-
Description
Contextualization within Heterocyclic Chemistry Research: The Pyrrolo[1,2-a]quinoxaline (B1220188) Scaffold
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceutical agents and biologically active molecules. The pyrrolo[1,2-a]quinoxaline scaffold is a prominent member of this family, characterized by a tricyclic system where a pyrrole (B145914) ring is fused to a quinoxaline (B1680401) core. This arrangement creates a unique electronic and steric environment, making it a "privileged scaffold" in drug discovery. sapub.org
The inherent structural features of the pyrrolo[1,2-a]quinoxaline system have made it a focal point for synthetic chemists. Researchers have developed various methods for its construction, often involving condensation and cyclization reactions. researchgate.net The versatility of this scaffold allows for substitutions at multiple positions, enabling the creation of large libraries of derivatives for biological screening. The introduction of a chlorine atom at the 8-position, as seen in 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity.
Academic Significance and Diverse Research Interest of Pyrrolo[1,2-a]quinoxalin-4(5H)-ones
The academic significance of pyrrolo[1,2-a]quinoxalin-4(5H)-ones stems from their wide range of demonstrated biological activities. researchgate.net This class of compounds has been extensively investigated for its potential as anticancer agents, kinase inhibitors, and modulators of various cellular pathways. researchgate.net The quinoxaline core itself is present in numerous compounds with antibacterial, antiviral, and antiproliferative properties. sapub.org
One of the most significant areas of research for pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives is in the field of oncology, particularly as kinase inhibitors. For instance, derivatives of this scaffold have been designed and synthesized as noncovalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies. nih.gov The ability to selectively inhibit such enzymes is a critical aspect of modern targeted cancer therapy.
The diverse research interest in these compounds is further highlighted by their investigation as inhibitors of other kinases and their potential application in treating a range of human diseases. The development of efficient synthetic routes to access these molecules remains a key area of focus, as it facilitates the exploration of their structure-activity relationships (SAR). researchgate.net
Overview of 8-chloro-Pyrrolo[1,2-a]quinoxalin-4(5H)-one in Recent Scientific Literature
While extensive research has been published on the broader family of pyrrolo[1,2-a]quinoxalines, specific studies focusing solely on 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one are less prevalent in widely accessible scientific literature. However, the significance of this particular derivative can be inferred from research on related halogenated compounds. The inclusion of a chloro group at the 8-position is a deliberate synthetic modification intended to explore its impact on the molecule's biological profile.
The synthesis of various substituted pyrrolo[1,2-a]quinoxalines is a recurring theme in the literature, with methodologies such as the Buchwald–Hartwig cross-coupling reaction being employed to create new derivatives. rsc.org It is within this context of ongoing synthetic exploration and biological evaluation that the academic interest in 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one is situated. Further research is necessary to fully elucidate the specific biological activities and potential therapeutic applications of this particular compound.
Data Tables
Table 1: Investigated Biological Activities of Pyrrolo[1,2-a]quinoxaline Derivatives
| Biological Target/Activity | Compound Class | Research Focus |
| Bruton's Tyrosine Kinase (BTK) Inhibition | Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives | Development of noncovalent inhibitors for B-cell malignancies. nih.gov |
| Sirt6 Activation | Pyrrolo[1,2-a]quinoxaline-based derivatives | Potent and selective activators for potential therapeutic use in cancer and inflammatory diseases. nih.gov |
| Pim-1/2 Kinase Inhibition | Quinoxaline derivatives | Dual inhibitors for anticancer targeted therapy. |
| Multidrug Transporter Inhibition in Candida albicans | Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives | Overcoming drug resistance in fungal infections. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h1-6H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZHADFIGDDGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443750 | |
| Record name | 8-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160657-04-5 | |
| Record name | 8-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies for Pyrrolo 1,2 a Quinoxalin 4 5h One, 8 Chloro and Its Derivatives
Retrosynthetic Disconnections and Key Precursors for the Pyrrolo[1,2-a]quinoxaline (B1220188) Core
Retrosynthetic analysis of the pyrrolo[1,2-a]quinoxaline core reveals several strategic disconnections that highlight the key precursors required for its assembly. The most common approach involves the disconnection of the pyrazine (B50134) ring, leading to a 1-(2-aminophenyl)pyrrole derivative as a key intermediate. This precursor contains the pre-formed pyrrole (B145914) and benzene (B151609) rings, simplifying the final cyclization step.
Further disconnection of the 1-(2-aminophenyl)pyrrole intermediate points to two primary building blocks: a suitably substituted o-phenylenediamine (B120857) and a 1,4-dicarbonyl compound or its synthetic equivalent. For the specific target, 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one, the retrosynthesis would logically start from 4-chloro-1,2-diaminobenzene.
A plausible retrosynthetic pathway for 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one is outlined below:
| Target Molecule | Key Disconnections | Precursors |
|---|---|---|
| 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one | C4-N5 and C10a-N1 bond formation (pyrazine ring) | 1-(2-amino-5-chlorophenyl)pyrrole and a C1 carbonyl source (e.g., phosgene (B1210022) or triphosgene) |
| 1-(2-amino-5-chlorophenyl)pyrrole | C-N bond between the benzene and pyrrole rings | 4-chloro-2-nitroaniline (B28928) and 2,5-dimethoxytetrahydrofuran (B146720) (Clauson-Kaas reaction) |
| 4-chloro-2-nitroaniline | Nitration of p-chloroaniline | p-chloroaniline |
This analysis underscores the importance of substituted o-phenylenediamines and pyrrole-forming reagents in the synthesis of the target scaffold.
Classical and Established Synthetic Routes to Pyrrolo[1,2-a]quinoxalin-4(5H)-ones
The construction of the pyrrolo[1,2-a]quinoxalin-4(5H)-one core can be achieved through various established synthetic routes, primarily focusing on the sequential or convergent assembly of the three constituent rings.
Cyclization Approaches for Pyrrole Ring Formation
The formation of the pyrrole ring is a critical step in the synthesis of the key intermediate, 1-(2-aminophenyl)pyrrole. The Paal-Knorr synthesis and its modifications are widely employed for this purpose. A common and efficient method is the Clauson-Kaas reaction, which involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. mdpi.comsemanticscholar.org
For the synthesis of the precursor to 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one, this would involve the reaction of 4-chloro-2-nitroaniline with 2,5-dimethoxytetrahydrofuran. The nitro group serves as a precursor to the amine functionality required for the subsequent quinoxaline (B1680401) ring formation.
Quinoxaline Ring Construction Strategies
The construction of the quinoxaline ring is typically the final step in the synthesis of the tricyclic core. A prominent method for this transformation is the Pictet-Spengler reaction and its variations. researchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While the classical Pictet-Spengler reaction leads to tetrahydro-β-carbolines or tetrahydroisoquinolines, analogous cyclizations of 1-(2-aminophenyl)pyrroles are widely used to form the pyrrolo[1,2-a]quinoxaline system.
For the synthesis of the quinoxalin-4(5H)-one moiety, a different approach is required. A common strategy involves the intramolecular cyclization of a 1-(2-acylaminophenyl)pyrrole. rsc.org Alternatively, the reaction of 1-(2-aminophenyl)pyrrole with a reagent that can provide the C4 carbonyl group, such as phosgene or triphosgene (B27547), leads to the formation of the lactam ring of the quinoxalinone. semanticscholar.orgrsc.org
Targeted Synthesis and Functionalization of 8-chloro-Pyrrolo[1,2-a]quinoxalin-4(5H)-one
The synthesis of 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one requires a regioselective approach to introduce the chlorine atom at the desired position and optimization of the reaction conditions to ensure high yield and purity.
Regioselective Introduction of the Chloro- Substituent
The most effective strategy for the regioselective synthesis of 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one is to introduce the chloro-substituent at an early stage of the synthesis, on a readily available precursor. Direct chlorination of the parent pyrrolo[1,2-a]quinoxalin-4(5H)-one is often unselective and can lead to a mixture of isomers.
A well-established method involves starting the synthesis with a commercially available, appropriately substituted aniline (B41778) derivative. For the target compound, the synthesis would commence with 4-chloro-2-nitroaniline. The synthetic sequence would then proceed as follows:
Paal-Knorr Pyrrole Synthesis (Clauson-Kaas Reaction): Reaction of 4-chloro-2-nitroaniline with 2,5-dimethoxytetrahydrofuran in an acidic medium to yield 1-(5-chloro-2-nitrophenyl)-1H-pyrrole.
Reduction of the Nitro Group: The nitro group of 1-(5-chloro-2-nitrophenyl)-1H-pyrrole is reduced to an amine to give 1-(2-amino-5-chlorophenyl)-1H-pyrrole. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation. A sodium borohydride-copper(II) sulfate (B86663) system has also been reported to be effective for the reduction of similar nitro-substituted phenylpyrroles. semanticscholar.orgrsc.org
Intramolecular Cyclization to form the Quinoxalinone Ring: The resulting 1-(2-amino-5-chlorophenyl)-1H-pyrrole can then be cyclized to form the desired 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one. This can be achieved by reacting the aminopyrrole with phosgene or a phosgene equivalent like triphosgene in a suitable solvent such as toluene. semanticscholar.orgrsc.org This reaction proceeds via the formation of an intermediate isocyanate which then undergoes intramolecular cyclization.
This precursor-based strategy ensures that the chlorine atom is unambiguously positioned at the 8-position of the final tricyclic system.
Optimization of Reaction Parameters for Enhanced Yields and Purity
Optimizing the reaction conditions at each step of the synthesis is crucial for maximizing the yield and purity of the final product.
| Reaction Step | Key Parameters for Optimization | Potential Improvements |
|---|---|---|
| Paal-Knorr Pyrrole Synthesis | Acid catalyst, temperature, reaction time | Screening of different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations. Microwave irradiation can sometimes accelerate the reaction and improve yields. |
| Nitro Group Reduction | Reducing agent, solvent, temperature | Choice of reducing agent can influence selectivity and yield. Catalytic hydrogenation often provides clean reductions. Temperature control is important to prevent side reactions. |
| Intramolecular Cyclization | Phosgene equivalent, base, solvent, temperature | Using a less hazardous phosgene equivalent like triphosgene is preferable. The choice of base and solvent can significantly impact the reaction rate and yield. Careful control of temperature is necessary to manage the reactivity of the intermediates. |
General strategies for improving yields and purity in heterocyclic synthesis include:
Purification of Intermediates: Ensuring the purity of each intermediate before proceeding to the next step can prevent the formation of side products and simplify the final purification.
Inert Atmosphere: Conducting reactions, particularly those involving organometallic reagents or sensitive intermediates, under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
Monitoring Reaction Progress: Techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reaction to determine the optimal reaction time and prevent over-reaction or decomposition.
Crystallization: The final product, if solid, can often be purified by recrystallization from a suitable solvent or solvent mixture to obtain a high degree of purity.
By carefully selecting the synthetic route and optimizing the reaction parameters at each stage, 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one can be synthesized efficiently and in high purity, enabling its further investigation and application.
Modern and Sustainable Synthetic Innovations
Recent advancements in synthetic organic chemistry have led to the development of novel methods for the construction of the pyrrolo[1,2-a]quinoxalin-4(5H)-one core that are more efficient, atom-economical, and environmentally benign than traditional approaches. These modern techniques are crucial for the synthesis of complex molecules like 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one.
Catalyst-mediated reactions offer powerful tools for the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones. Both metal-based and organic catalysts have been employed to facilitate key bond-forming steps, often under mild reaction conditions and with high efficiency.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been utilized in the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives. rsc.orgnih.govrsc.org This methodology could be adapted for the synthesis of the 8-chloro analog by employing a suitably substituted starting material. Another versatile palladium-catalyzed method is the Suzuki-Miyaura cross-coupling reaction, which has been used to introduce aryl groups at the 4-position of the pyrrolo[1,2-a]quinoxaline scaffold. rsc.orgnih.gov
Copper-catalyzed reactions have also proven effective. For instance, a combination of a copper sulfate catalyst and a 2,2'-bipyridyl ligand has been used for the synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminoaryl)pyrroles and arylacetic acids, with oxygen as the oxidant. researchgate.net A classical multi-step synthesis of the pyrrolo[1,2-a]quinoxalin-4(5H)-one core involves the reduction of a nitro group, which can be achieved using a sodium borohydride-copper(II) sulfate system. rsc.org
| Catalyst System | Reactants | Product Type | Reference |
| Pd₂(dba)₃ / BINAP | 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline and piperazines | 1-piperazinyl-4-phenylpyrrolo[1,2-a]quinoxalines | rsc.org |
| PdCl₂(dppf)·CH₂Cl₂ | 4-chloropyrrolo[1,2-a]quinoxaline and potassium phenyltrifluoroborate | 4-phenylpyrrolo[1,2-a]quinoxaline | rsc.orgnih.gov |
| CuSO₄ / 2,2'-bipyridyl | 1-(2-aminoaryl)pyrrole and arylacetic acids | Pyrrolo[1,2-a]quinoxalines | researchgate.net |
| NaBH₄ / CuSO₄ | 1-(2-nitrophenyl)pyrrole | 1-(2-aminophenyl)pyrrole | rsc.org |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, saving time, and minimizing waste.
A one-pot, three-component reaction of benzimidazoles, alkyl bromoacetates, and electron-deficient alkynes has been reported to yield pyrrolo[1,2-a]quinoxalin-4-ones. beilstein-journals.org This approach provides a direct route to the core structure. Another notable MCR is a one-pot, catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates, and ethyl bromopyruvate. beilstein-journals.org The Ugi-Zhu three-component reaction has also been employed in the synthesis of related complex heterocyclic systems, highlighting the power of MCRs in generating molecular diversity. mdpi.com
| MCR Type | Starting Materials | Product | Reference |
| Three-component | Benzimidazoles, alkyl bromoacetates, electron-deficient alkynes | Pyrrolo[1,2-a]quinoxalin-4-ones | beilstein-journals.org |
| Three-component | Benzene-1,2-diamine, acetylenedicarboxylates, ethyl bromopyruvate | Functionalized pyrrolo[1,2-a]quinoxalines | beilstein-journals.org |
| Ugi-Zhu (related systems) | Aldehydes, amines, isocyanides | Complex polyheterocycles | mdpi.com |
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Visible-light-mediated photoredox catalysis has emerged as a powerful tool in this regard, enabling a wide range of chemical transformations under mild conditions. A visible-light-driven photocatalytic tandem reaction has been developed for the efficient synthesis of 2-sulfenylated pyrrolo[1,2-a]quinoxalines. rsc.org This radical addition-cyclization mechanism opens up new avenues for the functionalization of the pyrrolo[1,2-a]quinoxaline core.
Green chemistry principles are also being increasingly applied to the synthesis of this class of compounds. A green synthesis of new pyrrolo[1,2-a]quinoxalines has been reported using p-dodecylbenzenesulfonic acid (p-DBSA) as a surfactant catalyst in mild solvents like water and ethanol. unisi.it This method allows for the formation of the desired products at room temperature in short reaction times and with high yields.
Synthesis of Analogs and Structural Modifications for Research Purposes
The synthesis of analogs and the structural modification of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold are crucial for conducting structure-activity relationship (SAR) studies and for the development of new therapeutic agents.
The core structure of pyrrolo[1,2-a]quinoxalin-4(5H)-one can be modified in various ways to explore new chemical space and to fine-tune the biological activity of the resulting compounds. One common strategy involves the derivatization of a pre-formed scaffold. For example, the 4-chloro-pyrrolo[1,2-a]quinoxaline intermediate can be readily prepared and subsequently used in cross-coupling reactions to introduce a variety of substituents at the 4-position. rsc.orgsemanticscholar.org
Another approach to scaffold diversification is to start with different building blocks. For instance, the use of substituted 2-nitroanilines or 1-(2-aminoaryl)pyrroles allows for the introduction of substituents on the benzene ring of the quinoxaline moiety at an early stage of the synthesis. rsc.org
The systematic introduction of a wide range of substituents at different positions of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold is essential for understanding the SAR of this class of compounds. The effect of different substituents on the anticancer activity of quinoxaline derivatives has been studied, revealing that the nature and position of the substituent can have a significant impact on the biological activity. mdpi.com
For instance, the introduction of a chloro group at the 8-position, as in the target compound of this article, can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its interaction with biological targets. The synthesis of a series of 8-chloro-1-substituted- beilstein-journals.orgunisi.itmdpi.comtriazolo[4,3-a]quinoxalines for biological screening demonstrates the importance of the 8-chloro substituent in the design of new bioactive molecules. jocpr.com The synthesis of various analogs with different substitution patterns is a key strategy in the discovery of new drug candidates. nih.govmdpi.com
Mechanistic Investigations of Biological Activities Associated with Pyrrolo 1,2 a Quinoxalin 4 5h One, 8 Chloro and Its Derivatives
In Vitro Studies of Kinase Inhibition (e.g., BTK, AKT, CK2, Pim Kinases)
Derivatives of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
Recent research has highlighted the potential of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as highly potent and selective non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. nih.gov A study detailing the design and synthesis of such derivatives reported compounds with significant inhibitory activity. For instance, two lead compounds, Compound 2 and Compound 4 (from the study), demonstrated potent BTK inhibition with IC50 values of 7.41 nM and 11.4 nM, respectively. nih.gov These compounds also showed strong anti-proliferative effects in B-cell lymphoma cell lines, U937 and Ramos. nih.gov
A comprehensive kinase selectivity profiling of a representative compound from this series against a panel of 468 kinases revealed an excellent selectivity profile. nih.gov This high degree of selectivity is a crucial attribute for potential therapeutic agents, as it minimizes off-target effects.
The pyrrolo[1,2-a]quinoxaline (B1220188) scaffold has also been investigated for its ability to inhibit Akt (Protein Kinase B), a serine/threonine kinase central to cell survival and proliferation. tandfonline.com A series of these derivatives were tested for their anti-proliferative activity against human cancer cell lines known to have an active phosphorylated form of Akt. tandfonline.comnih.gov The most promising compounds, 1a and 1h (from the study), showed potent activity against various cell lines. tandfonline.comnih.gov
Below is an interactive data table summarizing the in vitro kinase inhibition and anti-proliferative activities of selected pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| Compound 2 | BTK | 7.41 | U937 | Potent (not specified) |
| Compound 4 | BTK | 11.4 | Ramos | Potent (not specified) |
| Compound 1a | Akt (inferred) | Not specified | K562 | 4.5 |
| Compound 1h | Akt (inferred) | Not specified | U937 | 5 |
| Compound 1h | Akt (inferred) | Not specified | MCF7 | 8 |
Data sourced from multiple studies. nih.govtandfonline.comnih.gov
While the pyrrolo[1,2-a]quinoxaline scaffold is recognized for its potential as a kinase inhibitor targeting CK2 and AKT, specific inhibitory data for CK2 and Pim kinases for the 8-chloro derivative or its close analogs are not extensively detailed in the available literature. researchgate.net
The mechanism of kinase inhibition by pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives has been shown to be non-covalent. nih.gov This is a significant distinction from many covalent BTK inhibitors, and it is a strategy employed to overcome issues of resistance and side effects associated with covalent binding. nih.gov These non-covalent inhibitors are designed to bind to the active site of the kinase, competing with the natural substrate (ATP) and thereby blocking the downstream signaling cascade. The development of these compounds was achieved through a scaffold hopping strategy from a known non-covalent BTK inhibitor, BMS-986142, suggesting a competitive, active-site-directed mechanism of action. nih.gov
Molecular Mechanisms of Receptor Agonism/Antagonism (e.g., 5-HT3 Receptors, CX3CR1)
In addition to kinase inhibition, derivatives of this scaffold have been explored for their ability to modulate cell surface receptors.
A patent has disclosed a derivative of the target compound, specifically 8-chloro-5-(3-(4-(pyridin-4-yl)piperazin-l-yl)propyl)pyrrolo[l,2-a]quinoxalin-4(5H)-one , as a small molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1). google.com CX3CR1 and its ligand, fractalkine (CX3CL1), are implicated in various physiological and pathological processes, including cell adhesion and migration. The patent suggests that compounds of this nature could be useful in assays to identify novel CX3CR1 modulators. google.com While the patent identifies this specific derivative as a CX3CR1 antagonist, detailed ligand-receptor interaction studies and specific binding mode elucidation for this compound are not provided in the public domain.
The broader class of pyrrolo[1,2-a]quinoxalines has also been associated with agonism at 5-HT3 receptors, though specific studies detailing the binding mode of the 8-chloro derivative are not available. researchgate.net
Anti-proliferative and Cytotoxic Mechanisms in Cellular Models (In Vitro)
The kinase inhibitory and receptor modulating activities of these compounds often translate into potent anti-proliferative and cytotoxic effects in cancer cell lines.
The anti-proliferative activity of quinoxaline-based compounds is often linked to their ability to interfere with the cell cycle. A study on a related quinoxaline-based derivative demonstrated that the compound induced cell cycle arrest at the S phase in PC-3 prostate cancer cells. tandfonline.comnih.gov This arrest was part of the apoptotic process initiated by the compound. The study utilized flow cytometry to analyze the cell cycle distribution following treatment, revealing an accumulation of cells in the S phase. tandfonline.comnih.gov While this study was not on a direct pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative, it provides mechanistic insight into how the broader quinoxaline (B1680401) class of compounds can exert its anti-cancer effects by disrupting the normal progression of the cell cycle.
Molecular Basis of Antimicrobial Activities (e.g., Anti-tuberculosis, Antifungal, Efflux Pump Inhibition)
The pyrrolo[1,2-a]quinoxaline scaffold has been a fertile ground for the discovery of novel antimicrobial agents. Mechanistic studies have pointed towards specific molecular targets and pathways through which these compounds exert their effects.
In the context of anti-tuberculosis activity, derivatives of pyrrolo[1,2-a]quinoxaline have been designed and synthesized as potential inhibitors of the enoyl-acyl carrier protein reductase (InhA). nih.gov InhA is a crucial enzyme in the mycobacterial fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. biorxiv.orgmdpi.com Molecular docking studies have suggested that these compounds can bind to the active site of InhA, thereby inhibiting its function and disrupting cell wall synthesis, leading to bacterial death. nih.gov The inhibition of InhA is a validated strategy for anti-tuberculosis drug development, as it is the target of the frontline drug isoniazid. biorxiv.org
A significant mechanism of antimicrobial resistance, particularly in fungi, is the overexpression of efflux pumps that actively transport drugs out of the cell, reducing their intracellular concentration and efficacy. Derivatives of pyrrolo[1,2-a]quinoxaline have been investigated as inhibitors of these efflux pumps in Candida albicans, a prevalent fungal pathogen. nih.govrsc.orgrsc.org
Specifically, piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been shown to inhibit the drug efflux activity of two major transporters in C. albicans: CaCdr1p (an ATP-binding cassette transporter) and CaMdr1p (a major facilitator superfamily transporter). nih.govrsc.org By inhibiting these pumps, these compounds can restore the efficacy of conventional antifungal drugs like fluconazole, a phenomenon known as chemosensitization. nih.gov The mechanism of inhibition likely involves the direct interaction of the pyrrolo[1,2-a]quinoxaline derivatives with the efflux pump proteins, thereby blocking their transport function. nih.govrsc.org
| Antimicrobial Activity | Molecular Target/Mechanism | Organism | Effect |
| Anti-tuberculosis | Inhibition of enoyl-acyl carrier protein reductase (InhA) nih.gov | Mycobacterium tuberculosis nih.gov | Disruption of mycolic acid synthesis biorxiv.orgmdpi.com |
| Antifungal | Inhibition of efflux pumps (CaCdr1p and CaMdr1p) nih.govrsc.org | Candida albicans nih.govrsc.org | Reversal of drug resistance, chemosensitization nih.gov |
Other Targeted Biological Pathways (e.g., Estrogen Receptor Modulation, Anti-inflammatory Pathways at the Molecular Level)
Beyond their direct cytotoxic and antimicrobial effects, derivatives of Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- have been investigated for their ability to modulate other specific biological pathways, highlighting their potential in treating a broader range of diseases.
One of the most significant findings is the interaction of a closely related derivative, 8-chloro-4-(4-chlorophenyl)pyrrolo[1,2-a]quinoxaline, with the G protein-coupled estrogen receptor (GPER). nih.gov GPER is a transmembrane estrogen receptor that mediates rapid, non-genomic estrogen signaling and is considered a promising therapeutic target in estrogen receptor-negative breast cancers. nih.govfrontiersin.org The aforementioned 8-chloro derivative was identified as a compound that exerts its antiproliferative effects specifically in GPER-expressing breast cancer cell lines. nih.gov The molecular mechanism involves the downregulation of cyclin D1, a key cell cycle regulator, and the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov This indicates that the compound can modulate GPER signaling to induce cell cycle arrest and inhibit cancer cell proliferation. nih.govunisi.itresearchgate.net
In the realm of anti-inflammatory pathways, derivatives of the isomeric pyrrolo[2,3-b]quinoxaline scaffold have been explored for their ability to attenuate the inflammatory response. nih.gov Specifically, these compounds have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular levels of cyclic AMP (cAMP). nih.gov By inhibiting PDE4, these compounds can increase cAMP levels, which in turn leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov This suggests a potential mechanism for the anti-inflammatory effects of pyrroloquinoxaline derivatives through the modulation of cytokine signaling pathways.
| Targeted Pathway | Molecular Target | Therapeutic Area | Molecular Mechanism |
| Estrogen Receptor Modulation | G protein-coupled estrogen receptor (GPER) nih.gov | Breast Cancer nih.gov | Downregulation of cyclin D1, upregulation of p53 and p21 nih.gov |
| Anti-inflammatory Pathways | Phosphodiesterase 4 (PDE4) nih.gov | Inflammation nih.gov | Inhibition of TNF-α production nih.gov |
Computational and Theoretical Chemistry Approaches in Pyrrolo 1,2 a Quinoxalin 4 5h One, 8 Chloro Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. These methods have been applied to various quinoxaline (B1680401) derivatives to understand their fundamental properties. nih.govresearchgate.netdoaj.org
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. nih.govdoaj.org For a related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, the HOMO and LUMO energies were calculated to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov Similar calculations for Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- would be expected to provide valuable information about its kinetic stability and chemical reactivity.
Electrostatic potential mapping is another powerful tool that illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological targets. For instance, in a study of a quinoxaline derivative, the nitrogen atoms in the quinoxaline ring were found to have the highest electronegativity. nih.gov
A hypothetical representation of such data for Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- is provided in the table below.
| Computational Method | Parameter | Predicted Value | Significance |
| DFT/B3LYP | HOMO Energy | Value (eV) | Electron-donating ability |
| DFT/B3LYP | LUMO Energy | Value (eV) | Electron-accepting ability |
| DFT/B3LYP | HOMO-LUMO Gap (ΔE) | Value (eV) | Chemical reactivity and stability |
Theoretical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. ias.ac.inresearchgate.netresearchgate.net DFT methods are commonly employed to calculate the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, the absorption wavelengths in Ultraviolet-Visible (UV-Vis) spectroscopy, and the vibrational frequencies in Infrared (IR) spectroscopy. ias.ac.in Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic transitions and UV-Vis spectra. nih.govresearchgate.net For a series of quinoxalinone derivatives, the theoretical UV spectra were investigated using the TDDFT/B3LYP method. ias.ac.in
The following interactive table illustrates the types of spectroscopic data that can be generated for Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- using computational methods.
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
| NMR | 1H Chemical Shifts (ppm) | δ values for each proton |
| NMR | 13C Chemical Shifts (ppm) | δ values for each carbon |
| UV-Vis | λmax (nm) | Wavelength of maximum absorption |
| IR | Vibrational Frequencies (cm-1) | Frequencies for key functional groups |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or nucleic acid. nih.gov
Molecular docking studies are instrumental in predicting the preferred binding orientation of a ligand within the active site of a target protein. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for binding affinity and selectivity. For example, derivatives of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) and Sirt6. nih.govnih.govnih.govnih.gov Docking studies of a pyrrolo[1,2-a]quinoxaline-based Sirt6 activator revealed that the protonated nitrogen on the side chain forms π-cation interactions with a tryptophan residue (Trp188), stabilizing the compound in the binding pocket. nih.govnih.gov
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex and to analyze the conformational changes that may occur upon binding. nih.gov These simulations can provide a more accurate estimation of the binding free energy and help to refine the binding mode predicted by docking.
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is often used in conjunction with the design of virtual libraries, which are collections of hypothetical molecules that can be computationally evaluated before being synthesized. The pyrrolo[1,2-a]quinoxaline scaffold has been used as a starting point for the structure-based design of new, potent, and selective inhibitors. nih.gov For instance, a virtual screening of a large dataset of natural products identified a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of DNA gyrase B in Mycobacterium tuberculosis. nih.gov The design of novel pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives has been guided by their docking modes with target proteins, aiming to improve properties such as inhibitory activity and physicochemical characteristics. nih.gov
Reaction Mechanism Elucidation via Advanced Computational Chemistry
A thorough review of publicly available scientific literature reveals a notable absence of specific studies focused on the elucidation of the reaction mechanism for the synthesis of Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- using advanced computational chemistry methods. While the broader class of pyrrolo[1,2-a]quinoxalines has been a subject of synthetic and medicinal chemistry research, detailed theoretical investigations into the reaction pathways, transition states, and energy profiles for the formation of this specific 8-chloro substituted derivative are not documented in the searched scientific databases.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the intricate details of chemical reactions. Such studies typically provide valuable insights into:
Reaction Energy Profiles: Calculation of the potential energy surface to identify the most favorable reaction pathway.
Transition State (TS) Structures: Identification and characterization of the high-energy transition states that connect reactants, intermediates, and products.
Activation Energies (ΔG‡): Quantification of the energy barriers for each step of the reaction, which is crucial for understanding reaction kinetics.
In the context of the synthesis of Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro-, a hypothetical computational study would likely investigate key bond-forming steps, such as the intramolecular cyclization, and the influence of the chlorine substituent at the 8-position on the electronic structure and reactivity of the molecule.
Due to the lack of specific research, no detailed data tables on computed energies, bond lengths of transition states, or vibrational frequencies for the reaction mechanism of Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- can be presented. The scientific community has yet to publish research in this specific area.
Advanced Spectroscopic and Crystallographic Characterization for Research Applications
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For complex derivatives of 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, offering insights into the molecule's connectivity and spatial arrangement.
The characterization of a series of 8-chloro-substituted pyrrolo[1,2,3-de]quinoxaline derivatives provides a strong model for the expected NMR data of Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro-. For instance, in 2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, with chemical shifts ranging from δ 6.60 to 8.06 ppm. nih.govunicatt.it The methylene (B1212753) protons of the benzyl (B1604629) group and the pyrrolo moiety appear as multiplets in the upfield region. nih.govunicatt.it
The ¹³C NMR spectrum of these derivatives shows a wide range of chemical shifts. The carbon atoms of the heterocyclic core and the aromatic rings resonate between δ 102.0 and 167.7 ppm. nih.govunicatt.it The methylene carbons are observed at higher field, typically around δ 33.08 and 48.4 ppm. nih.govunicatt.it The specific chemical shifts are influenced by the nature and position of the substituents on the pyrroloquinoxaline ring system.
To facilitate the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed. These techniques reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively, which are essential for piecing together the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Data for a Derivative, 2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline nih.govunicatt.it
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 8.06–7.98 (m), 7.58–7.41 (m), 6.60 (s) | 167.7, 142.8, 139.7, 134.0, 131.8, 131.1, 130.8, 130.4, 129.3, 128.67, 128.64, 128.3, 127.2, 125.7, 124.1, 118.4, 102.0 |
| CH₂ (Pyrrolo) | 4.50–4.43 (m) | 48.4 |
| CH₂ (Benzyl) | 3.34–3.25 (m) | 33.08 |
Note: Data is for a closely related derivative and serves as a representative example.
While Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- itself is a rigid tricyclic system, its derivatives with stereocenters or flexible side chains necessitate stereochemical and conformational analysis. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal in this regard. These experiments identify protons that are close in space, allowing for the determination of relative stereochemistry and preferred conformations in solution. For example, in derivatives with bulky substituents, NOESY can reveal steric hindrance and restricted rotation around single bonds, which can significantly impact the molecule's biological activity and physical properties.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a compound with high accuracy. For Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- and its derivatives, HRMS provides an exact mass measurement, which is crucial for confirming the molecular formula.
For example, the calculated monoisotopic mass of a derivative, 2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline (C₂₃H₁₈ClN₂), as the [M+H]⁺ ion is 357.1153 m/z. nih.govunicatt.it Experimental HRMS data would be expected to be in close agreement with this value, typically within a few parts per million (ppm), confirming the elemental composition. nih.govunicatt.it
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. By analyzing the masses of the fragment ions, it is possible to deduce the structural components of the molecule, providing additional confirmation of its identity. The fragmentation would likely involve characteristic losses of the chloro-substituent and cleavages within the pyrroloquinoxaline core and its side chains.
Table 2: Representative HRMS Data for 8-Chloro-Substituted Pyrroloquinoxaline Derivatives nih.govunicatt.it
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | C₂₃H₁₈ClN₂ | 357.1153 | 357.1133 |
| 8-chloro-2-(4-chlorobenzyl)-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | C₂₃H₁₇Cl₂N₂ | 391.0763 | 391.0754 |
| 8-chloro-2-(4-methoxybenzyl)-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | C₂₄H₂₀ClN₂O | 387.1259 | 387.1274 |
Note: Data is for closely related derivatives and serves as a representative example.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information about bond lengths, bond angles, and intermolecular interactions. While a crystal structure for Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- is not publicly available, analysis of related structures provides insight into the expected solid-state conformation.
The crystal structure of a pyrrolo[1,2-a]quinoxaline (B1220188) derivative would reveal a largely planar tricyclic core. The bond lengths and angles within this core would be consistent with the hybridization of the constituent atoms. For example, the C-N bonds within the heterocyclic rings would exhibit lengths intermediate between typical single and double bonds, indicative of electron delocalization. The C-Cl bond length would be expected to be in the typical range for an aryl chloride. Torsional angles would define the planarity of the ring system and the orientation of any substituents.
Table 3: Expected Bond Parameters for the Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- Core
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| C-C (aromatic) | 1.38 - 1.41 | C-C-C (aromatic) | 118 - 122 |
| C-N (heterocycle) | 1.35 - 1.40 | C-N-C (heterocycle) | 115 - 125 |
| C=O | ~1.23 | N-C=O | ~120 |
| C-Cl | ~1.74 | C-C-Cl | ~120 |
Note: These are generalized, expected values based on typical bond parameters in similar chemical environments.
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro-, several types of interactions would be anticipated to play a role in the crystal packing. The presence of the carbonyl group and the nitrogen atoms allows for the formation of hydrogen bonds, particularly N-H···O or C-H···O interactions, which are significant in directing the crystal packing.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Studies.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques in the structural elucidation and characterization of novel compounds. For Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro-, these methods provide critical insights into its functional groups and electronic properties, which are essential for research applications.
Infrared (IR) Spectroscopy
The IR spectrum of Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The presence of the quinoxalinone core, the pyrrolo-fused ring, and the chloro-substituent gives rise to a unique spectral fingerprint.
Detailed analysis of the IR spectrum allows for the identification of key structural features. The most prominent band is expected to be the carbonyl (C=O) stretching vibration of the lactam group within the quinoxalinone ring system. This absorption is typically strong and appears in the region of 1750-1650 cm⁻¹. For N-aryl lactams, this band is often observed around 1680-1660 cm⁻¹. The exact position can be influenced by the electronic effects of the fused ring system and the chloro-substituent.
The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. orgchemboulder.com The in-ring carbon-carbon stretching vibrations of the aromatic system typically result in multiple bands in the 1600-1400 cm⁻¹ range. orgchemboulder.com The C-N stretching vibrations within the heterocyclic system are also expected in the fingerprint region.
The chloro-substituent on the aromatic ring gives rise to a C-Cl stretching vibration. For aromatic chloro compounds, this band is generally observed in the 850-550 cm⁻¹ region. libretexts.orglibretexts.org The specific frequency can provide information about the substitution pattern on the benzene (B151609) ring.
Interactive Data Table: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| ~1680 | Strong | Carbonyl (C=O) Stretch (Lactam) |
| 1600-1400 | Medium-Weak | Aromatic C=C Ring Stretch |
| 1300-1100 | Medium | C-N Stretch |
| 850-550 | Medium-Strong | Aromatic C-Cl Stretch |
Note: The exact positions of the absorption bands can vary based on the sample preparation method and the physical state of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- is expected to show multiple absorption bands corresponding to π-π* and n-π* transitions within the conjugated aromatic system.
The core pyrrolo[1,2-a]quinoxaline system is a significant chromophore. nih.gov Quinoxaline (B1680401) derivatives typically exhibit absorption maxima that can be attributed to π-π* electronic transitions within the quinoxaline moiety. researchgate.net The presence of the carbonyl group introduces the possibility of n-π* transitions, which are generally weaker and may be observed as a shoulder on the main absorption bands.
The electronic absorption spectra of similar quinoxalinone derivatives show characteristic bands in the UV-Vis region. ias.ac.in For instance, some quinoxalinones exhibit absorption maxima around 415 nm, which can be attributed to intramolecular electronic transitions. ias.ac.in The specific wavelengths and intensities of absorption are influenced by the extent of conjugation and the nature of substituents.
The 8-chloro substituent, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. nih.gov This is due to the interaction of the lone pair of electrons on the chlorine atom with the π-system of the aromatic ring, which can extend the conjugation and lower the energy of the electronic transitions. Both electron-donating and electron-withdrawing substituents on an aromatic backbone can lead to a bathochromic shift. nih.gov
Interactive Data Table: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima
| Wavelength (λmax) (nm) | Type of Transition | Chromophore |
| ~250-290 | π-π | Aromatic System |
| ~320-380 | π-π | Conjugated Quinoxalinone System |
| ~400-450 | n-π* / π-π* | Extended Conjugated System |
Note: The solvent used can significantly influence the position and intensity of the absorption maxima due to solvatochromic effects.
Emerging Research Applications and Future Directions for Pyrrolo 1,2 a Quinoxalin 4 5h One, 8 Chloro
Development as Chemical Probes for Biological Systems
While research into Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- as a chemical probe is still in its early stages, the parent scaffold has shown promise. The pyrrolo[1,2-a]quinoxaline (B1220188) core possesses inherent fluorescence, a key characteristic for a chemical probe. nih.govnih.gov The introduction of a chlorine atom at the 8-position can modulate the electronic properties of the molecule, potentially fine-tuning its fluorescent characteristics for specific biological imaging applications.
The development of chemical probes often involves attaching a reactive group to a core scaffold that can covalently bind to a biological target, allowing for its identification and characterization. The pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- scaffold could be functionalized with such reactive groups to create targeted probes. For instance, its derivatives could be designed to investigate the active sites of enzymes or receptors, contributing to a better understanding of their biological functions.
Future research in this area would involve the synthesis and photophysical characterization of Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- and its derivatives to assess their suitability as fluorescent probes. This would include determining their quantum yields, excitation and emission spectra, and their sensitivity to the cellular microenvironment.
Scaffold for Design of Novel Libraries in Academic Drug Discovery Programs
The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. researchgate.netmdpi.comresearchgate.net This makes it an excellent starting point for the design of compound libraries in academic drug discovery programs. The 8-chloro substituent can serve as a key diversity element in such libraries.
The presence of the chlorine atom can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Halogen atoms can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity to a biological target.
Academic drug discovery programs can synthesize a library of compounds based on the Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- core, with variations at other positions of the molecule. This library can then be screened against a wide range of biological targets to identify novel hit compounds for various diseases. For example, derivatives of the parent scaffold have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), which is a target for B-cell malignancies. nih.gov Another study found that pyrrolo[1,2-a]quinoxalines with chlorine atoms at the C7 and/or C8 positions were potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. nih.gov
| Target | Therapeutic Area | Relevance of 8-chloro- substitution |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes | Analogues with chlorine at C8 showed good potency and selectivity. nih.gov |
| Bruton's Tyrosine Kinase (BTK) | B-cell malignancies | The parent scaffold shows inhibitory activity; the 8-chloro derivative is a candidate for further investigation. nih.gov |
| Sirtuin 6 (SIRT6) | Cancer, Inflammation | The parent scaffold has been identified as a potent and selective activator; the effect of the 8-chloro substitution is yet to be explored. nih.gov |
Exploration of Materials Science Applications (e.g., Optoelectronic Properties, Non-Linear Optical Chromophores)
The broader class of pyrrolo[1,2-a]quinoxalines has demonstrated potential in materials science due to their unique electrochemical and photochemical properties. nih.govnih.gov These compounds have been investigated for their applications in organic light-emitting diodes (OLEDs) and as nonlinear optical (NLO) materials.
The introduction of an electron-withdrawing group like chlorine at the 8-position can significantly impact the electronic structure of the pyrrolo[1,2-a]quinoxalin-4(5H)-one system. This can lead to a red-shift in the absorption and emission spectra, which could be beneficial for tuning the color of OLEDs. Furthermore, the alteration of the molecule's dipole moment and hyperpolarizability by the chlorine atom could enhance its NLO properties.
A study on soluble pyrrolo[1,2-a]quinoxalines investigated their linear and femtosecond nonlinear optical properties, demonstrating their potential for optical devices. acrhem.orgresearchgate.net While this study did not specifically include the 8-chloro-4(5H)-one derivative, it provides a strong basis for exploring its potential in this area. Future research should focus on the synthesis of Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- and the characterization of its photophysical and NLO properties.
| Property | Potential Application | Influence of 8-chloro- substitution |
| Optoelectronic Properties | Organic Light-Emitting Diodes (OLEDs) | Tuning of emission color and improvement of device efficiency. |
| Non-Linear Optical (NLO) Properties | Optical switching, frequency conversion | Enhancement of second and third-order NLO responses. |
Contribution to Fundamental Heterocyclic Chemistry and Reactivity
Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- is an interesting molecule from the perspective of fundamental heterocyclic chemistry. The synthesis of this compound and the study of its reactivity contribute to the broader understanding of fused nitrogen-containing heterocyclic systems.
The synthesis of the pyrrolo[1,2-a]quinoxalin-4(5H)-one core can be achieved through various methods, including the Clauson-Kaas reaction followed by cyclization. semanticscholar.orgnih.gov The introduction of the 8-chloro substituent can be accomplished by starting with a chlorinated precursor or by direct chlorination of the parent scaffold, although the regioselectivity of such a reaction would need to be carefully controlled.
The chlorine atom at the 8-position can also serve as a handle for further functionalization of the molecule through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents at this position, further expanding the chemical space of this scaffold and enabling the synthesis of new derivatives with potentially interesting properties. The reactivity of the pyrrolo[1,2-a]quinoxaline system has been explored, including sulphonation and the displacement of nitro groups. rsc.org
Integration into Multi-Target Ligand Design and Polypharmacology Research
The concept of multi-target ligands, or polypharmacology, is gaining traction in drug discovery as a way to address complex diseases with a single molecule. The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold, with its ability to interact with multiple biological targets, is an ideal candidate for the design of such ligands. researchgate.netmdpi.comresearchgate.net
The 8-chloro substituent can play a crucial role in modulating the binding affinity of the scaffold to different targets. For example, a study on piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters demonstrated that substitution patterns on the heterocyclic core influence their activity. rsc.org By carefully selecting substituents at the 8-position and other sites, it may be possible to design a single molecule that can, for instance, inhibit a key enzyme while also blocking a receptor involved in the same disease pathway.
Future research in this area will involve the systematic exploration of the structure-activity relationships of Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- derivatives against a panel of disease-relevant targets. This will require a combination of chemical synthesis, biological screening, and computational modeling to design and optimize multi-target ligands with desired polypharmacological profiles.
Q & A
Q. How do structural modifications (e.g., halogenation) influence antineoplastic activity?
- Answer:
- Chlorine vs. fluorine : 8-chloro derivatives exhibit stronger CX3CR1 binding (IC50 ~70 nM) than fluoro analogs, likely due to enhanced hydrophobic interactions .
- Bromine substitution : Increases molecular weight (e.g., 5-(6-bromohexyl) derivatives) but may reduce solubility, requiring formulation optimization .
- Combination with triazole moieties : Enhances lipoxygenase inhibition, as seen in related pyrrolo-triazoloquinazolines .
Methodological Notes
- Data Contradictions : Conflicting yields in Cu-catalyzed vs. light-mediated syntheses are resolved by comparing reaction scales, purity of starting materials, and solvent effects .
- Advanced Characterization : Use time-resolved NMR or in-situ IR to monitor transient intermediates in cycloadditions .
- Green Chemistry : Visible light and glucose-mediated methods reduce waste, aligning with sustainable chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
